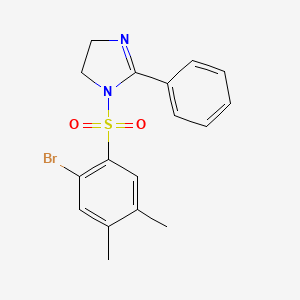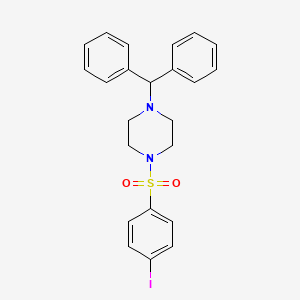
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a chlorine atom and a sulfone group, linked to a phenylpropanamide moiety. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Chlorination and Sulfonation: The tetrahydrothiophene ring is then chlorinated and sulfonated to introduce the chlorine atom and the sulfone group, respectively.
Amidation: The final step involves the reaction of the chlorinated and sulfonated tetrahydrothiophene with 3-phenylpropanoic acid or its derivatives to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfone group or reduce other functional groups within the molecule.
Substitution: The chlorine atom in the tetrahydrothiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propionamide
Uniqueness
Compared to similar compounds, N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide stands out due to its specific phenylpropanamide moiety, which may confer unique biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16ClNO3S |
|---|---|
Molecular Weight |
301.79 g/mol |
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H16ClNO3S/c14-11-8-19(17,18)9-12(11)15-13(16)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16) |
InChI Key |
WFIZRXAMFCBPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B12193833.png)

![5-[(2,5-Dimethylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B12193845.png)
![(2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12193850.png)
![3-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12193858.png)

![4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12193874.png)
![1-(5-chloro-2-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12193880.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B12193895.png)
![3-Cyclopentyl-1-{2-[(2,5-dimethylphenyl)sulfanyl]acetyl}urea](/img/structure/B12193896.png)
![5-({1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B12193924.png)
![N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12193926.png)

